![molecular formula C19H17ClFN3O3S B2370830 1-[(4-Chlorphenyl)sulfonyl]-4-[3-(4-fluorphenyl)-1,2,4-oxadiazol-5-yl]piperidin CAS No. 946237-95-2](/img/structure/B2370830.png)
1-[(4-Chlorphenyl)sulfonyl]-4-[3-(4-fluorphenyl)-1,2,4-oxadiazol-5-yl]piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-CHLOROBENZENESULFONYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an oxadiazole moiety
Wissenschaftliche Forschungsanwendungen
1-(4-CHLOROBENZENESULFONYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling with Piperidine: The final step involves coupling the oxadiazole and sulfonyl intermediates with piperidine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(4-CHLOROBENZENESULFONYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, often using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting gene expression and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-CHLOROBENZENESULFONYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.
1-[(4-Methylphenyl)sulfonyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine: The presence of a methyl group instead of a chlorophenyl group can influence its solubility and interaction with biological targets.
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine: This compound has a methyl group on the oxadiazole ring, which may alter its chemical and biological properties.
The uniqueness of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biologische Aktivität
The compound 1-(4-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic molecule that integrates several pharmacologically significant moieties. Its structure combines a piperidine core with a 1,2,4-oxadiazole and a sulfonamide group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- Piperidine ring: A six-membered saturated nitrogen-containing heterocycle.
- Oxadiazole moiety: A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Chlorobenzenesulfonyl group : Enhances the compound's reactivity and biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. In studies involving derivatives of oxadiazole and piperidine, compounds demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, revealing promising results:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | Salmonella typhi | 32 |
2 | Bacillus subtilis | 16 |
3 | Escherichia coli | 64 |
These findings suggest that the presence of the sulfonamide group may enhance antibacterial efficacy.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. The IC50 values for selected compounds from related studies are summarized below:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
7l | AChE | 2.14 |
7m | Urease | 0.63 |
7n | AChE | 2.17 |
These results indicate that derivatives of this compound might be effective in treating conditions linked to cholinergic dysfunction or urease-related infections .
Case Studies
A series of studies have been conducted to evaluate the pharmacological potential of similar compounds:
- Antibacterial Screening : A study synthesized various oxadiazole-piperidine derivatives and assessed their antibacterial activity against multiple strains. The results indicated that certain compounds exhibited significant inhibition against pathogenic bacteria .
- Enzyme Inhibition Assessment : Another investigation focused on the enzyme inhibitory effects of synthesized compounds on AChE and urease. The study reported that several derivatives had IC50 values significantly lower than standard drugs, suggesting higher potency .
- Neuroprotective Effects : Related compounds have been studied for neuroprotective effects in models of epilepsy. These studies highlighted the potential for developing new anti-seizure medications based on structural similarities with the target compound .
Eigenschaften
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-15-3-7-17(8-4-15)28(25,26)24-11-9-14(10-12-24)19-22-18(23-27-19)13-1-5-16(21)6-2-13/h1-8,14H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGPGVOEACNNBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.